molecular formula C14H15ClN4O B2507260 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide CAS No. 1170600-16-4

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide

Cat. No.: B2507260
CAS No.: 1170600-16-4
M. Wt: 290.75
InChI Key: YHBXZVKNKVOZNR-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide is a synthetic small molecule designed for research purposes. This compound features a benzamide core linked to a 6-methylpyridazin-3-amine group through an ethylenediamine chain, a structure known to be of significant interest in medicinal chemistry. The presence of the pyridazine ring, a common pharmacophore, suggests potential for interaction with various biological targets . Compounds with similar N-(pyridazin-yl) structures and amide linkages have been investigated as key scaffolds in the development of NLRP3 inflammasome inhibitors, which are relevant for immunological and inflammatory research . Furthermore, the chloro-substituted benzamide moiety is a feature found in molecules studied for their activity against unwanted microorganisms, indicating this compound's potential utility in antimicrobial research . The molecular framework is also analogous to that of other benzanilide derivatives, which have shown promise as starting points for the development of novel antiplasmodial and antibacterial agents, particularly against resistant strains . Researchers can leverage this compound as a building block or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways. This product is intended for laboratory research use by qualified professionals and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c1-10-5-6-13(19-18-10)16-7-8-17-14(20)11-3-2-4-12(15)9-11/h2-6,9H,7-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBXZVKNKVOZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: JNJ-63533054
  • Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide
  • Key Features: Benzamide core with a chloro substituent. Ethylamino linker modified with a ketone and phenylethyl group.
  • Activity : High-affinity GPR139 agonist (low nM potency) .
  • Comparison : Unlike the target compound, JNJ-63533054 lacks a pyridazine ring and instead incorporates a phenylethyl group, which may enhance lipophilicity and CNS penetration. The ketone in the linker could influence metabolic stability.
Compound 2: N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide (Compound 15, )
  • Structure: Features a thienylmethylthio substituent and cyano-pyridinyl group.
  • Key Features: Thioether linkage increases molecular weight and polar surface area. Cyano-pyridinyl substitution may enhance π-π stacking in receptor binding.
Compound 3: N-[2-[(3,5-Dichloro-2-Pyridinyl)Amino]Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-Benzamide (Compound 50, )
  • Structure : Dichloropyridinyl and oxadiazole-thioether substituents.
  • Key Features :
    • Dichloro substitution enhances halogen bonding.
    • Oxadiazole improves metabolic stability via resistance to hydrolysis.
  • Comparison: The dichloropyridinyl group may increase receptor selectivity compared to the target’s 6-methylpyridazine. Oxadiazole’s electron-withdrawing effects could reduce bioavailability relative to the target’s unmodified ethylamino linker.
Compound 4: 3-Chloro-N-[2-(4-Ethoxyphenoxy)Ethyl]Benzamide ()
  • Structure: Ethoxyphenoxyethyl linker.
  • Key Features :
    • Ether linkage enhances solubility but reduces lipophilicity.
    • Ethoxy group may prolong half-life via steric hindrance to metabolic enzymes.

Structural Trends and Pharmacological Implications

Feature Target Compound JNJ-63533054 Compound 50
Core Structure Benzamide Benzamide Benzamide
Aromatic Substituent 3-Chloro 3-Chloro 3-Chloro
Linker Ethylamino + pyridazine Ethylamino + ketone/phenylethyl Ethylamino + oxadiazole-thioether
Heterocycle 6-Methylpyridazine None Dichloropyridine + oxadiazole
Key Functional Groups Pyridazine (H-bond acceptor) Phenylethyl (hydrophobic) Oxadiazole (metabolic stability)
Therapeutic Indication Inferred GPCR modulation GPR139 agonist Undisclosed (cancer/viral)

Physicochemical and Metabolic Considerations

  • Pyridazine vs.
  • Thioether vs. Ether Linkers: Thioether-containing analogs (e.g., Compound 15) are prone to oxidation, whereas the target’s ethylamino linker may improve metabolic stability .
  • Halogen Effects : Dichloro-substituted compounds (e.g., Compound 50) exhibit stronger halogen bonding but may suffer from increased molecular weight and reduced solubility .

Biological Activity

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with various biological targets.

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)12.5
A549 (lung cancer)26
Hep-2 (laryngeal cancer)17.82

These values suggest that the compound has a promising profile for further development as an anticancer drug.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also target specific kinase pathways involved in tumor progression.
  • Induction of Apoptosis : Studies indicate that the compound can induce programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.

Case Studies

A notable case study involved the administration of this compound in a cohort of patients with advanced tumors. The findings suggested a correlation between dosage and therapeutic efficacy, with some patients showing prolonged survival rates when treated with higher doses (greater than 4.3 GBq) of related benzamide derivatives .

Structure-Activity Relationship (SAR)

The structural modifications of benzamide derivatives have been extensively studied to enhance their biological activity. Variations in the substituents on the benzene ring and modifications on the amide nitrogen can significantly influence potency and selectivity towards specific targets.

Key Findings from SAR Studies:

  • Chloro Substitution : The presence of chlorine in the benzene ring enhances lipophilicity and may improve receptor binding affinity.
  • Pyridazine Moiety : The incorporation of a pyridazine ring contributes to increased biological activity due to its ability to participate in hydrogen bonding with target proteins.

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